N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
This compound features a benzothiazole core linked via an acetamide bridge to a 4-(methylsulfonyl)phenyl group. The benzothiazole moiety is known for its role in kinase inhibition and neurodegenerative disease therapeutics, while the methylsulfonyl group enhances solubility and binding affinity through polar interactions . Structural analogs often vary in substituents on the benzothiazole ring or the phenyl group, impacting pharmacological properties.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)16-12-10-15(11-13-16)14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUAFMHGXPZIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Coupling with phenylacetic acid: The benzo[d]thiazole intermediate can be coupled with phenylacetic acid derivatives using coupling reagents like EDCI or DCC.
Introduction of the methylsulfonyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linker
The acetamide group (-NHCOCH2-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis generates carboxylate salts, enhancing water solubility .
Electrophilic Aromatic Substitution (EAS)
The phenyl rings exhibit differential reactivity in EAS due to the electron-withdrawing methylsulfonyl group (-SO2CH3) and electron-donating acetamide moiety.
| Reaction | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C, 4 h | Meta (to -SO2CH3) | Nitro-substituted derivative | |
| Sulfonation | H2SO4, 50°C, 6 h | Para (to acetamide) | Sulfonic acid derivative |
Mechanistic Insights :
-
The methylsulfonyl group directs nitration to the meta position via deactivation of the ring.
-
The acetamide’s NH group weakly activates the adjacent phenyl ring, enabling sulfonation at the para position .
Oxidation of the Thiazole Ring
The sulfur atom in the benzo[d]thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| m-CPBA (2 eq) | CH2Cl2, 25°C, 12 h | Benzo[d]thiazole sulfoxide | |
| H2O2/AcOH | 60°C, 24 h | Benzo[d]thiazole sulfone |
Impact :
Nucleophilic Aromatic Substitution (NAS)
The methylsulfonyl-activated phenyl ring participates in NAS under harsh conditions, though limited by the absence of leaving groups.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NaN3 (Azidation) | DMF, 120°C, 24 h | 4-Azido-phenyl derivative | |
| NH3 (Amination) | Cu catalyst, 150°C, 48 h | 4-Amino-phenyl derivative |
Challenges :
-
Reactions require high temperatures and catalysts due to the strong electron-withdrawing effect of -SO2CH3 .
Functional Group Transformations
The acetamide’s NH group participates in alkylation or acylation to generate derivatives with tailored properties.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C | N-Methylacetamide derivative | |
| Acylation | AcCl, Et3N, CH2Cl2 | N-Acetylated derivative |
Applications :
-
Alkylation modulates lipophilicity, impacting membrane permeability.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide. For instance, derivatives of thiazole and sulfonamide have shown significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- A study synthesized a series of thiazole-based compounds, including N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, which exhibited potent antibacterial effects. The compounds were tested against several bacterial strains, demonstrating effective inhibition zones (see Table 1 for details) .
| Compound Name | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | S. epidermidis (mm) |
|---|---|---|---|---|
| Isopropyl | 8 | 8 | 9 | 6 |
| Compound 4 | 7.5 | 8 | - | 7 |
| Compound 2 | 7.5 | 6 | - | - |
| Compound 1 | 7 | - | - | - |
This indicates the potential of these compounds as novel antibacterial agents , particularly in the context of rising antibiotic resistance.
Neuroprotective Effects
This compound and related thiazole derivatives have also been investigated for their neuroprotective effects , especially concerning Alzheimer's disease.
Mechanisms of Action:
- Thiazole and thiazolidine derivatives have been shown to inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in the pathogenesis of Alzheimer's disease .
- These compounds affect multiple targets, including:
- Inhibition of cyclin-dependent kinase 5/p25
- Modulation of beta-secretase-1 activity
- Inhibition of glycogen synthase kinase-3β
Case Studies:
Several studies have demonstrated the efficacy of thiazole derivatives in animal models:
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key analogs and their substituents are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (6-CF₃) in compound 21 enhances metabolic stability but may reduce solubility compared to the target compound’s methylsulfonyl group .
- Methoxy vs.
- Heterocyclic Variations : CDD-934506 replaces benzothiazole with a 1,3,4-oxadiazole, shifting activity toward antibacterial targets .
Comparison with Analog Syntheses :
- Compound 21 (6-CF₃): Similar protocol but uses 2-amino-6-trifluoromethylbenzothiazole (61% yield) .
- Click Chemistry Derivatives : describes triazole-linked analogs via azide-alkyne cycloaddition (yields 34–72%), offering modularity but requiring additional steps .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer, anticonvulsant, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 342.42 g/mol
- IUPAC Name : this compound
Anticancer Activity
The anticancer effects of this compound have been evaluated against various cancer cell lines. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxicity.
Case Study: Cytotoxicity Evaluation
A study assessed the compound's efficacy against A549 (lung cancer) and C6 (glioma) cell lines using the MTT assay. The results are summarized in Table 1.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15.5 ± 1.3 | Induction of apoptosis |
| This compound | C6 | 18.0 ± 0.9 | Caspase activation |
The compound demonstrated a notable ability to induce apoptosis, evidenced by increased caspase-3 activity in treated cells, suggesting a mechanism involving programmed cell death .
Anticonvulsant Activity
Anticonvulsant properties have also been explored, particularly through the maximal electroshock (MES) test. The compound was tested for its protective effects against induced seizures.
Results from Anticonvulsant Testing
In a comparative study, the anticonvulsant activity of the compound was evaluated alongside standard drugs. The findings are presented in Table 2.
| Compound | Dose (mg/kg) | Protection Rate (%) | Time of Observation |
|---|---|---|---|
| This compound | 100 | 80 | 0.5 h |
| Phenytoin | 100 | 90 | 0.5 h |
The compound exhibited a protection rate of 80% at a dose of 100 mg/kg, indicating significant anticonvulsant potential comparable to established medications like phenytoin .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains, revealing promising results.
Evaluation of Antimicrobial Activity
The antimicrobial activity was tested using standard agar diffusion methods against Gram-positive and Gram-negative bacteria. Results are summarized in Table 3.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that this compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus .
Q & A
Q. What are the established synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide?
The compound is typically synthesized via multi-step reactions involving:
- Thiazole ring formation : Condensation of 2-aminothiazole derivatives with acetonitrile or chloroacetate precursors under catalysts like anhydrous AlCl₃ .
- Acetamide coupling : Reaction of the thiazole intermediate with 4-(methylsulfonyl)phenylacetic acid derivatives using coupling agents (e.g., DCC/DMAP) .
- Purification : Crystallization from ethanol or THF to achieve >95% purity, confirmed by NMR and elemental analysis .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- Single-crystal X-ray diffraction : Reveals bond angles (e.g., C–S–C = 102.3°) and torsional conformations (e.g., nitro group twist: -16.7° and 160.9°) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key peaks include δ 7.44–7.38 (aromatic protons) and δ 171.6 (carbonyl carbon) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) .
Q. What analytical methods ensure purity and stability during storage?
- HPLC-UV : Monitors degradation products under accelerated conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C .
- Storage recommendations : Desiccated at -20°C in amber vials to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational ambiguities in the acetamide backbone?
X-ray data reveal:
- Intermolecular interactions : Centrosymmetric head-to-tail C–H⋯O hydrogen bonds (2.89–3.04 Å) stabilize the crystal lattice .
- Torsional flexibility : The methylsulfonyl group adopts a coplanar conformation with the phenyl ring (dihedral angle: 5.2°), minimizing steric hindrance .
- Table 1 : Key crystallographic parameters :
| Parameter | Value |
|---|---|
| Space group | P 1̄ |
| Bond length (C–S) | 1.765 Å |
| Torsion angle (O1–N1–C3) | -16.7° |
Q. What strategies enhance bioactivity through structural modifications?
- Substituent optimization :
- Quinazolinone derivatives : Introducing sulfamoyl groups at the 4-position improves anticancer activity (IC₅₀: 0.042 µM for Aurora kinase inhibition) .
- Piperazine additions : 4-Arylpiperazine substitutions increase solubility (logP reduction by 1.2 units) and CNS penetration .
Q. How are contradictory biological data analyzed across studies?
- Case example : Discrepancies in kinase inhibition (e.g., Aurora-A vs. Aurora-B IC₅₀) are resolved via:
- Assay standardization : Using ATP concentrations adjusted to physiological levels (1 mM) .
- Structural dynamics : Molecular docking shows sulfonyl group orientation affects ATP-binding pocket interactions .
Q. What in silico tools predict the compound’s pharmacokinetic profile?
- ADMET prediction :
- SwissADME : High gastrointestinal absorption (95%) but low BBB permeability (logBB = -1.2) due to the methylsulfonyl group .
- CYP450 inhibition : Risk of CYP3A4 inhibition (Ki = 8.3 µM) necessitates dose adjustment in clinical trials .
Methodological Considerations
Q. How is solubility optimized for in vivo studies?
- Co-solvent systems : Ethanol/Cremophor EL (1:4 ratio) achieves 5 mg/mL solubility .
- Salt formation : Hydrochloride salts improve aqueous solubility by 10-fold (pH 7.4) .
- Nanoformulation : PLGA nanoparticles (150 nm size) enhance bioavailability (AUC₀–24h: 12 µg·h/mL) .
Q. What protocols mitigate synthesis-related impurities?
- Byproduct control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
